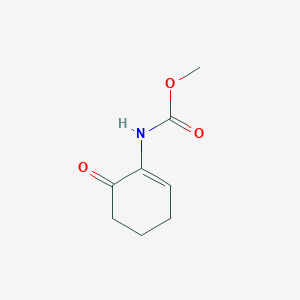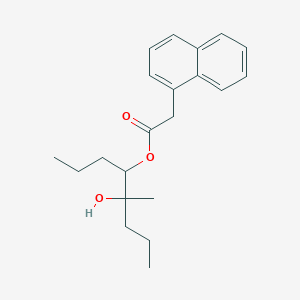
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate is an organic compound that features a complex structure combining a hydroxy-methyl-octane chain with a naphthalen-1-yl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate typically involves a multi-step process. One common method includes the esterification of 5-Hydroxy-5-methyloctan-4-ol with naphthalen-1-yl acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of 5-oxo-5-methyloctan-4-yl (naphthalen-1-yl)acetate.
Reduction: Formation of 5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetate groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The naphthalen-1-yl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-5-phenethyloctahydro-naphthalen-1-one: Similar structure but with a phenethyl group instead of a methyloctan chain.
1-(5-hydroxypentyl)-1H-indol-3-yl (naphthalen-1-yl)methanone: Contains an indole group instead of an octane chain.
Uniqueness
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate is unique due to its combination of a hydroxy-methyl-octane chain with a naphthalen-1-yl acetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
138452-42-3 |
|---|---|
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(5-hydroxy-5-methyloctan-4-yl) 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C21H28O3/c1-4-9-19(21(3,23)14-5-2)24-20(22)15-17-12-8-11-16-10-6-7-13-18(16)17/h6-8,10-13,19,23H,4-5,9,14-15H2,1-3H3 |
InChI-Schlüssel |
WTXBFDBDFSLONK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C)(CCC)O)OC(=O)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


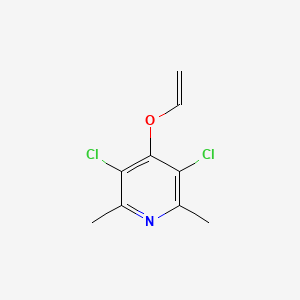
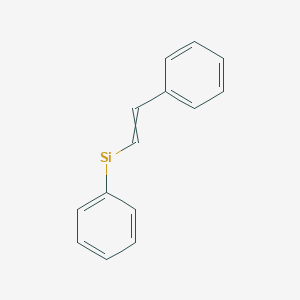
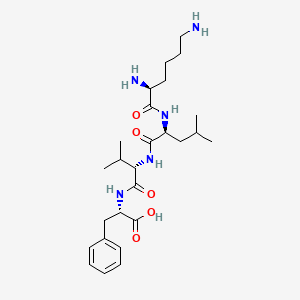
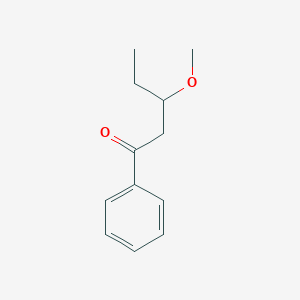
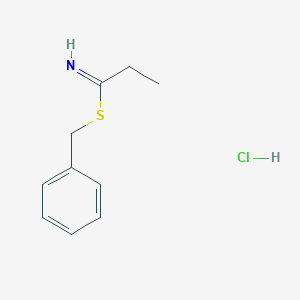
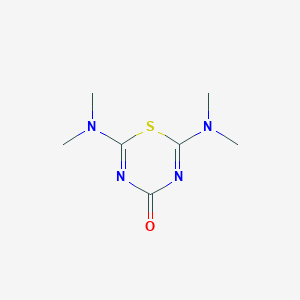
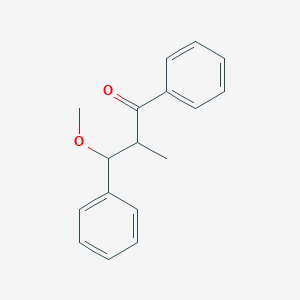
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
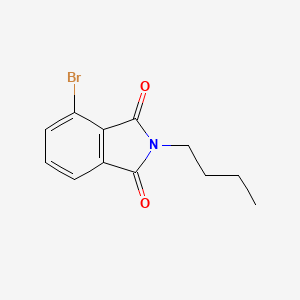
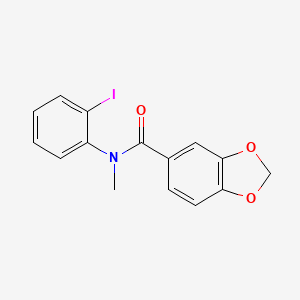
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
